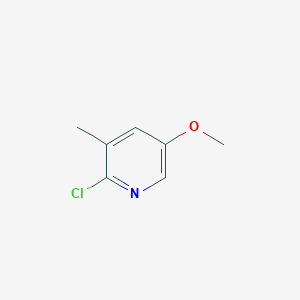

2-Chloro-5-methoxy-3-methylpyridine

描述

Historical Context and Significance of Pyridine (B92270) Derivatives in Chemical Research

Pyridine (C₅H₅N), a heterocyclic aromatic compound, has been a cornerstone of chemical research since its initial isolation from picoline in 1846. rsc.org Its structure was later identified by Wilhelm Körner in 1869 and James Dewar in 1871. rsc.org The term "pyridine" itself is derived from the Greek words "pyr" (fire) and "idine" (for aromatic bases). rsc.org The development of synthetic methods, such as the one by William Ramsay who prepared a pyridine-based compound from acetylene (B1199291) and hydrogen cyanide, further propelled its study. rsc.org

The significance of pyridine derivatives stems from their wide-ranging applications, particularly in medicinal chemistry and agrochemicals. rsc.orgajrconline.orgresearchgate.net The pyridine scaffold is a key component in over 7000 existing drug molecules and is present in numerous natural products like vitamins (niacin, pyridoxine) and alkaloids. rsc.orgresearchgate.net Its polar and ionizable nature can enhance the pharmacokinetic properties of drug candidates, improving solubility and bioavailability. ajrconline.org In the agrochemical sector, pyridine derivatives are integral to the synthesis of herbicides, insecticides, and fungicides. researchgate.netnih.gov For instance, the herbicides diquat (B7796111) and paraquat (B189505) are based on substituted pyridines. nih.gov The versatility of the pyridine ring and the relative ease of introducing various substituents have made it a "privileged scaffold" in drug discovery and materials science. rsc.org

Overview of the Research Landscape for Halogenated and Alkoxy-Substituted Pyridines

Halogenated and alkoxy-substituted pyridines are crucial intermediates in organic synthesis. The introduction of a halogen atom, such as chlorine, onto the pyridine ring provides a reactive site for further functionalization through nucleophilic substitution or cross-coupling reactions. Similarly, alkoxy groups, like the methoxy (B1213986) group, can influence the electronic properties of the pyridine ring and can also be cleaved to yield hydroxypyridines.

Research into halogenated pyridines is extensive. For example, 2-chloro-5-methylpyridine (B98176) is a well-documented intermediate in the production of insecticides and herbicides. sihaulichemicals.comepo.orggoogle.com It can be synthesized from 3-methylpyridine (B133936) N-oxide and is a precursor for compounds like 2-chloro-5-trichloromethylpyridine, which is used in the synthesis of the herbicide fluazifop-butyl. epo.orggoogle.comgoogle.com The chlorination of 3-methylpyridine can lead to a mixture of isomers, including 2-chloro-5-methylpyridine and 2-chloro-3-methylpyridine (B94477). justia.comgoogle.com

Alkoxy-substituted pyridines are also significant. For instance, 2-methoxy-5-methoxymethyl-pyridine has been used as a starting material in the synthesis of 2-chloro-5-chloromethyl-pyridine, another important agrochemical intermediate. google.com The conversion of a methoxypyridine to a chloropyridine is a key synthetic step, often requiring specific chlorinating agents. google.com Research has also been conducted on compounds like 4-chloro-3-methoxy-2-methylpyridine , which is synthesized from 3-methoxy-2-methyl-4(1H)-pyridone. prepchem.com

The combination of both halogen and alkoxy substituents on the pyridine ring creates a diverse chemical space for the development of new molecules with specific biological or material properties.

Scope and Research Focus on 2-Chloro-5-methoxy-3-methylpyridine

The specific compound, This compound , is a member of the substituted pyridine family. While extensive research exists for structurally related compounds, dedicated studies focusing solely on this compound are not widely present in publicly available literature. Its structural similarity to important intermediates suggests potential applications in agrochemical and pharmaceutical research.

The research focus for a novel compound like this would typically involve:

Synthesis: Developing efficient and selective synthetic routes. This could potentially involve the chlorination of a corresponding 5-methoxy-3-methylpyridine precursor or the methoxylation of a dichlorinated pyridine.

Characterization: Full spectroscopic analysis (NMR, IR, Mass Spectrometry) and determination of its physicochemical properties.

Reactivity Studies: Investigating its reactivity in various chemical reactions, particularly at the chloro- and methoxy-substituted positions, to understand its potential as a building block for more complex molecules.

Screening for Biological Activity: Evaluating its potential as an active ingredient in agrochemicals or as a scaffold for new pharmaceutical agents, based on the known activities of related compounds.

Given the importance of its structural isomers and related compounds, this compound represents an interesting target for future chemical research.

Structure

3D Structure

属性

IUPAC Name |

2-chloro-5-methoxy-3-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO/c1-5-3-6(10-2)4-9-7(5)8/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHLYOKOAECDWQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90511473 | |

| Record name | 2-Chloro-5-methoxy-3-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90511473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74650-70-7 | |

| Record name | 2-Chloro-5-methoxy-3-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90511473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of 2 Chloro 5 Methoxy 3 Methylpyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a characteristic reaction for electron-deficient aromatic rings, such as pyridine (B92270), that bear a good leaving group. The reaction typically proceeds via a two-step addition-elimination mechanism, involving a negatively charged intermediate known as a Meisenheimer complex. youtube.comresearchgate.net The reactivity of the ring towards nucleophilic attack is enhanced by the presence of electron-withdrawing groups.

The chlorine atom at the C-2 position of 2-chloro-5-methoxy-3-methylpyridine is activated towards nucleophilic displacement due to its location alpha to the ring nitrogen. The nitrogen atom acts as a powerful electron sink, stabilizing the negative charge that develops in the transition state and the Meisenheimer intermediate. While the methoxy (B1213986) and methyl groups are electron-donating, the activating effect of the ring nitrogen and the chloro group's nature as a competent leaving group allows SNAr reactions to proceed. youtube.com

A range of nucleophiles can displace the C-2 chlorine. These reactions often require heat to overcome the energy barrier associated with the temporary disruption of aromaticity. youtube.com

Table 1: Representative SNAr Reactions at the C-2 Position

| Nucleophile | Reagent Example | Product Class |

|---|---|---|

| Amine | R₂NH (e.g., Pyrrolidine) | 2-Amino-5-methoxy-3-methylpyridine |

| Alkoxide | NaOR (e.g., Sodium Methoxide) | 2,5-Dimethoxy-3-methylpyridine |

The reaction with amines is particularly common, yielding various 2-amino-pyridine derivatives which are valuable scaffolds in medicinal chemistry. researchgate.net

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings, guided by a directing metalation group (DMG). clockss.org In this compound, there are three potential directing groups: the pyridine nitrogen, the C-2 chloro group, and the C-5 methoxy group. These groups coordinate to a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), facilitating the deprotonation of a nearby ortho position. clockss.orgznaturforsch.com

The potential sites for metalation are C-4 and C-6, as the C-3 position is substituted.

The Pyridine Nitrogen: Generally directs metalation to C-2 or C-6. Since C-2 is occupied by the chloro group, it would direct towards C-6. researchgate.netnih.gov

The C-5 Methoxy Group: Directs to the C-4 and C-6 positions.

The C-2 Chloro Group: Can act as a DMG, directing to the C-3 position, which is blocked. rsc.org

The ultimate regioselectivity depends on the specific reaction conditions, including the base and solvent used. A lithiation event at C-6 could be favored due to the combined directing influence of the pyridine nitrogen and the methoxy group. However, lithiation at C-4, directed solely by the methoxy group, is also a significant possibility. The resulting organolithium intermediate can be trapped with various electrophiles to introduce a new functional group.

Table 2: Potential Products from DoM Strategies

| Metalation Site | Electrophile (E+) | Product Structure |

|---|---|---|

| C-4 | I₂ | 2-Chloro-4-iodo-5-methoxy-3-methylpyridine |

| C-4 | (CH₃)₂C=O | 2-(2-Chloro-5-methoxy-3-methylpyridin-4-yl)propan-2-ol |

| C-6 | CO₂ | This compound-6-carboxylic acid |

Electrophilic Aromatic Substitution Reactions on the Pyridine Core

The pyridine ring is inherently electron-deficient and thus generally unreactive towards electrophilic aromatic substitution. However, the presence of activating groups can enable such reactions. In this compound, the C-5 methoxy and C-3 methyl groups are both activating and ortho-, para-directing. Conversely, the C-2 chloro group is deactivating but also ortho-, para-directing. The combined influence of these substituents, particularly the powerful activating effect of the methoxy group, can overcome the ring's deactivation and direct incoming electrophiles to the vacant C-4 and C-6 positions.

A notable example is the nitration of related substrates. The nitration of 2-chloro-5-methylpyridine (B98176), for instance, yields 2-chloro-5-methyl-4-nitropyridine, demonstrating that electrophilic substitution occurs at the C-4 position, which is ortho to the methyl group and meta to the chloro group. google.com This suggests that the C-4 position in this compound would be a likely site for electrophilic attack.

Transformations of the Methoxy Group

The methoxy group at C-5 can undergo chemical transformations, most notably ether cleavage. Aryl methyl ethers can be cleaved under strongly acidic conditions, such as with hydroiodic acid (HI) or hydrobromic acid (HBr). masterorganicchemistry.com This reaction involves protonation of the ether oxygen, followed by nucleophilic attack by the halide ion on the methyl group (via an SN2 mechanism), yielding the corresponding pyridinol (which exists in equilibrium with its pyridone tautomer) and a methyl halide. masterorganicchemistry.com

Furthermore, alkoxy groups on pyridine rings can be substituted for other functionalities. For example, treatment of a related 2-alkoxy-5-alkoxymethyl-pyridine with a strong chlorinating agent like phosphorus pentachloride (PCl₅) can lead to the replacement of the alkoxy group with a chlorine atom. google.com

Reactions Involving the Methyl Group

The methyl group at the C-3 position is susceptible to reactions typical of benzylic-type positions, most prominently free-radical halogenation. In the presence of a radical initiator, such as AIBN or benzoyl peroxide, and a halogen source like N-chlorosuccinimide (NCS) or chlorine gas, the methyl group can be chlorinated. google.com This reaction proceeds via a free-radical chain mechanism. Depending on the conditions and stoichiometry, mono-, di-, or tri-chlorination of the methyl group can be achieved. For example, the exhaustive chlorination of 2-chloro-5-methylpyridine yields 2-chloro-5-(trichloromethyl)pyridine. google.comepo.org

Exploration of Reaction Mechanisms

The reactivity of this compound is governed by several fundamental mechanistic principles:

Nucleophilic Aromatic Substitution (SNAr): The displacement of the C-2 chloride proceeds through a stepwise addition-elimination pathway. A nucleophile adds to the C-2 position, forming a resonance-stabilized anionic σ-complex (Meisenheimer complex), which temporarily disrupts the ring's aromaticity. In the subsequent, typically rapid step, the chloride leaving group is expelled, restoring aromaticity. researchgate.netacs.org The rate-determining step is usually the initial nucleophilic attack. researchgate.net

Directed Ortho-Metalation (DoM): This mechanism relies on a "complex-induced proximity effect." The organolithium base first coordinates to a Lewis basic directing group (the pyridine nitrogen or the oxygen of the methoxy group). This brings the basic alkyl group into close proximity with an ortho-proton, facilitating its abstraction over other protons in the molecule and ensuring high regioselectivity. clockss.org

Electrophilic Aromatic Substitution: This reaction follows the classical mechanism involving the attack of an electrophile on the π-system of the pyridine ring to form a cationic resonance-stabilized intermediate (an arenium ion or σ-complex). A base then removes a proton from the site of attack to restore the aromatic system. The regiochemical outcome is dictated by the directing effects of the existing substituents (Cl, OMe, Me).

Free-Radical Halogenation: The chlorination of the methyl group occurs via a free-radical chain reaction involving three stages: initiation (formation of chlorine radicals), propagation (abstraction of a hydrogen atom from the methyl group to form a pyridyl-methyl radical, which then reacts with Cl₂), and termination (combination of radicals). google.com

Kinetic Studies and Reaction Pathway Elucidation

Specific kinetic data for reactions involving this compound are not readily found in published research. However, general principles of nucleophilic aromatic substitution (SNAr) on chloropyridines can provide insight into its likely reaction pathways.

The SNAr mechanism is the most probable pathway for the substitution of the chlorine atom. This is a two-step process involving the initial attack of a nucleophile on the carbon atom bearing the chlorine, leading to the formation of a high-energy anionic intermediate known as a Meisenheimer complex. nih.gov The aromaticity of the pyridine ring is temporarily disrupted in this intermediate. The stability of this complex is a crucial factor in determining the reaction rate. The electron-withdrawing nitrogen atom in the pyridine ring helps to stabilize the negative charge in the Meisenheimer complex through resonance, particularly when the attack is at the 2- or 4-position. vaia.comstackexchange.com The subsequent step is the departure of the chloride ion, which restores the aromaticity of the ring.

A study on the nucleophilic substitution reactions of 4-X-substituted-2,6-dinitrochlorobenzenes with various Y-substituted pyridines indicated that electron-donating groups on the pyridine ring increase the reaction rate. kci.go.kr This suggests that the methoxy and methyl groups on this compound would likely enhance its reactivity in nucleophilic substitution reactions compared to an unsubstituted 2-chloropyridine.

Plausible reaction pathways for the synthesis of this compound itself can be inferred from methods used for similar compounds. For instance, the synthesis of various methoxypyridine derivatives has been achieved through the nucleophilic aromatic substitution of a corresponding dibromo-aminopyridine with sodium methoxide. nih.gov Another general method for producing 2-chloropyridines involves the chlorination of 2-hydroxypyridines using reagents like phosphoryl chloride. chempanda.comwikipedia.org

The following table summarizes the expected types of reactions based on the chemistry of related compounds.

| Reaction Type | Reagents/Conditions | Expected Product Type |

| Nucleophilic Aromatic Substitution | Nucleophiles (e.g., amines, alkoxides, thiols) | 2-substituted-5-methoxy-3-methylpyridine |

| Oxidation | Peracids | This compound-N-oxide |

| Cross-coupling Reactions | Boronic acids (Suzuki coupling), etc. | Aryl or alkyl substituted pyridines |

Transition State Analysis

Detailed transition state analysis for reactions of this compound is not available in the literature. However, computational studies on related pyridine systems provide a general understanding of the transition states involved in their reactions.

For the SNAr mechanism, the rate-determining step is typically the formation of the Meisenheimer complex. stackexchange.com The transition state leading to this intermediate would involve the partial formation of the new bond with the incoming nucleophile and partial breaking of the pi-system of the pyridine ring. The energy of this transition state is heavily influenced by the ability of the ring and its substituents to stabilize the developing negative charge. The nitrogen atom plays a pivotal role in lowering the energy of the transition state for attack at the 2- and 4-positions. vaia.comstackexchange.com

In a broader context of pyridine reactivity, computational studies on the rhodium-catalyzed C-H functionalization of 2,2'-bipyridines have elucidated the role of "rollover" cyclometallation pathways and the associated transition states, highlighting the intricate mechanistic details that can be explored through theoretical calculations. nih.gov While not directly applicable to the nucleophilic substitution of this compound, these studies underscore the importance of computational chemistry in understanding the reaction mechanisms of pyridine derivatives.

The steric effects of the substituents can also influence the transition state energy. The methyl group at the 3-position, being adjacent to the reaction center at the 2-position, could exert some steric hindrance, potentially affecting the rate of reaction depending on the size of the incoming nucleophile. wikipedia.org

Spectroscopic and Computational Studies on 2 Chloro 5 Methoxy 3 Methylpyridine

Advanced Spectroscopic Characterization for Structural Elucidation

Spectroscopic techniques are indispensable for the unambiguous determination of a molecule's three-dimensional structure and the nature of its chemical bonds. For 2-Chloro-5-methoxy-3-methylpyridine, a combination of NMR, IR, Raman, and mass spectrometry provides a complete picture of its molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Differentiation and Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. While specific experimental spectra for this compound are not widely published, its structure can be definitively assigned by analyzing the expected chemical shifts and coupling patterns, which are influenced by the electronic environment of each nucleus. The substitution pattern—with chloro, methoxy (B1213986), and methyl groups at the 2, 5, and 3 positions, respectively—creates a unique spectral fingerprint that distinguishes it from any other isomer.

In ¹H NMR spectroscopy, the molecule is expected to show four distinct signals:

Two signals in the aromatic region corresponding to the protons at the C4 and C6 positions of the pyridine (B92270) ring.

A singlet around 3.8-4.0 ppm for the three protons of the methoxy (-OCH₃) group.

A singlet around 2.2-2.5 ppm for the three protons of the methyl (-CH₃) group.

The ¹³C NMR spectrum would display seven unique resonances, corresponding to each carbon atom in the molecule. The positions of these signals are dictated by the electron-withdrawing nature of the chlorine atom and the nitrogen in the ring, and the electron-donating character of the methoxy and methyl groups.

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | 7.0 - 8.0 | Doublet / Singlet | Aromatic CH (C4-H, C6-H) |

| ¹H | 3.8 - 4.0 | Singlet | Methoxy (-OCH₃) |

| ¹H | 2.2 - 2.5 | Singlet | Methyl (-CH₃) |

| ¹³C | 150 - 160 | Singlet | C5-OCH₃ |

| ¹³C | 145 - 155 | Singlet | C2-Cl |

| ¹³C | 135 - 145 | Singlet | C6-H |

| ¹³C | 120 - 130 | Singlet | C4-H |

| ¹³C | 115 - 125 | Singlet | C3-CH₃ |

| ¹³C | 55 - 60 | Singlet | Methoxy (-OCH₃) |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. The spectra of this compound are characterized by vibrations associated with the substituted pyridine ring and its functional groups.

Key expected vibrational modes include:

Pyridine Ring Vibrations: C=C and C=N stretching vibrations typically appear in the 1400-1600 cm⁻¹ region.

C-Cl Stretch: A strong absorption corresponding to the carbon-chlorine bond is expected in the 600-800 cm⁻¹ range.

C-O Stretch: The ether linkage of the methoxy group will produce characteristic asymmetric and symmetric C-O-C stretching bands, typically around 1250 cm⁻¹ and 1040 cm⁻¹, respectively.

C-H Vibrations: Aromatic C-H stretching occurs above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methoxy groups appears in the 2850-3000 cm⁻¹ range. C-H bending vibrations are observed at lower frequencies.

These assignments are supported by spectral data from related molecules like 2-chloro-3-methylpyridine (B94477). nih.gov

Table 2: Expected Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| C-H Stretch (Aromatic) | Pyridine Ring | 3000 - 3100 |

| C-H Stretch (Aliphatic) | -CH₃, -OCH₃ | 2850 - 3000 |

| C=N and C=C Stretch | Pyridine Ring | 1400 - 1600 |

| C-O-C Asymmetric Stretch | Methoxy | ~1250 |

| C-O-C Symmetric Stretch | Methoxy | ~1040 |

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. The molecular formula of this compound is C₇H₈ClNO, giving it a molecular weight of 157.60 g/mol .

In an MS experiment, the molecule would exhibit a molecular ion peak (M⁺) at m/z 157. A characteristic feature would be the presence of an M+2 peak at m/z 159 with an intensity approximately one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom (due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes). miamioh.edu

The fragmentation of the molecule is expected to proceed through several common pathways for substituted pyridines: jcsp.org.pk

Loss of a Chlorine Radical: A peak at m/z 122 (M-35) resulting from the cleavage of the C-Cl bond.

Loss of a Methyl Radical: A peak at m/z 142 (M-15) from the loss of the 3-methyl group.

Loss of a Methoxy Radical: A peak at m/z 126 (M-31) due to the cleavage of the O-CH₃ bond.

Loss of Formaldehyde: A peak at m/z 127 (M-30) from the elimination of CH₂O from the methoxy group.

Quantum Chemical Calculations and Theoretical Studies

Theoretical chemistry provides computational tools to predict and interpret the properties of molecules, offering a deeper understanding that complements experimental findings.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure and properties of molecules. Studies on similar heterocyclic systems often employ the B3LYP functional with a 6-311++G(d,p) basis set to achieve a high level of accuracy. researchgate.netniscpr.res.in

For this compound, DFT calculations can provide:

Optimized Molecular Geometry: Theoretical predictions of bond lengths, bond angles, and dihedral angles in the molecule's lowest energy state.

Electronic Properties: Calculation of the molecular dipole moment, and the distribution of electron density through Mulliken or Natural Bond Orbital (NBO) population analysis.

Vibrational Frequencies: Theoretical prediction of IR and Raman spectra. These calculated frequencies can be scaled to aid in the assignment of experimental vibrational bands.

Molecular Electrostatic Potential (MEP): An MEP map can be generated to visualize the electron density distribution and identify regions susceptible to electrophilic or nucleophilic attack. The electronegative chlorine and nitrogen atoms would be regions of negative potential (red), while the hydrogen atoms would be areas of positive potential (blue).

Frontier Molecular Orbital (FMO) Analysis for Reaction Pathway Interpretation

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to understand chemical reactivity. imperial.ac.uk

HOMO and LUMO Distribution: The HOMO represents the orbital from which an electron is most likely to be donated, indicating sites prone to electrophilic attack. For this molecule, the HOMO is expected to be localized primarily on the electron-rich pyridine ring and the electron-donating methoxy group. The LUMO represents the orbital that is most likely to accept an electron, highlighting sites for nucleophilic attack. The LUMO is expected to be distributed across the ring, with significant contributions from the carbon atom bonded to the electron-withdrawing chlorine atom.

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.net A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests the molecule is more polarizable and reactive. DFT calculations can precisely compute this energy gap, offering valuable insights into the molecule's potential reaction pathways.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational chemistry method used to study the distribution of electron density in atoms and bonds. wikipedia.org It provides a localized, Lewis-like description of the molecular wavefunction, allowing for the investigation of intramolecular charge transfer and hyperconjugative interactions. wisc.edunih.gov These interactions are evaluated by examining the stabilization energy, E(2), which corresponds to the delocalization of electrons from a filled (donor) Lewis-type NBO to an empty (acceptor) non-Lewis-type NBO. researchgate.net A higher E(2) value signifies a more intense interaction between the electron donor and acceptor. researchgate.net

Key interactions expected within the molecule include:

LP (O) → π(C-C) and π(C-N):** Delocalization of an oxygen lone pair into the antibonding π-orbitals of the pyridine ring. This interaction is characteristic of the methoxy group's electron-donating nature and contributes to the electronic stabilization of the ring.

LP (N) → σ(C-C) and σ(C-Cl):** The lone pair on the pyridine nitrogen atom can engage in hyperconjugative interactions with adjacent antibonding sigma orbitals.

π(C-C) → π(C-C):* Intramolecular charge transfer between the π-bonding and π-antibonding orbitals within the aromatic ring, which is fundamental to the molecule's aromaticity and stability.

These interactions are quantified by their second-order perturbation stabilization energies, as illustrated in the following table.

Interactive Table 1: Predicted NBO Analysis for this compound

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP (1) O | π(C5-C4) | High | Resonance; Methoxy electron donation |

| LP (1) O | π(C5-C6) | Moderate | Resonance; Methoxy electron donation |

| LP (1) N | σ(C2-C3) | Moderate | Hyperconjugation; Nitrogen lone pair effect |

| LP (1) N | σ(C2-Cl) | Low | Hyperconjugation |

| π(C3-C4) | π(C5-C6) | High | π-conjugation within the aromatic system |

| π(C5-C6) | π(C2-N) | High | π-conjugation within the aromatic system |

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the reactive behavior of a molecule. uni-muenchen.de It maps the electrostatic potential onto the electron density surface, providing a visual guide to the charge distribution. uni-muenchen.deresearchgate.net The MEP surface helps identify sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net Regions with negative potential (colored red to yellow) are electron-rich and susceptible to electrophilic attack, while regions with positive potential (colored blue) are electron-poor and prone to nucleophilic attack. researchgate.netresearchgate.net

For this compound, the MEP surface would highlight several key reactive features:

Negative Regions: The most negative potential is expected to be localized around the nitrogen atom of the pyridine ring due to its lone pair of electrons. The oxygen atom of the methoxy group would also exhibit a region of high electron density. These sites represent the most likely points for electrophilic attack or coordination with Lewis acids.

Positive Regions: Positive potential would be observed around the hydrogen atoms of the methyl and methoxy groups. The pyridine ring itself is generally electron-deficient, a characteristic that can be enhanced by the inductive effect of the chlorine atom, making the ring carbons potential sites for nucleophilic attack, particularly at the positions ortho and para to the nitrogen. nih.govdavuniversity.org

Neutral Regions: The carbon backbone of the pyridine ring would display intermediate potential values, influenced by the competing electronic effects of the chloro, methoxy, and methyl substituents.

The MEP analysis provides a qualitative prediction of the molecule's reactivity, which is summarized in the table below.

Interactive Table 2: Predicted MEP Surface Characteristics for this compound

| Molecular Region | Predicted MEP Value | Color Code | Implied Reactivity |

| Pyridine Nitrogen Atom | Most Negative | Red | Site for Electrophilic Attack |

| Methoxy Oxygen Atom | Negative | Yellow/Orange | Site for Electrophilc Attack |

| Aromatic Ring (π-system) | Slightly Negative | Green | General Aromatic Reactivity |

| Chloro and Methyl Group Regions | Near Neutral | Green | Steric/Inductive Influence |

| Hydrogen Atoms (Methyl/Methoxy) | Positive | Blue | Site for Nucleophilic Attack |

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations and conformational analysis are computational methods used to study the motion and structural stability of molecules over time. For flexible molecules, these techniques identify the most stable three-dimensional arrangements (conformers) and the energy barriers between them.

The primary source of conformational flexibility in this compound is the rotation of the methoxy group around the C5-O bond. Computational studies on similar methoxy-substituted pyridines have shown that the most stable conformation is typically planar, where the methoxy group is coplanar with the pyridine ring. acs.org This planarity maximizes the conjugative interaction between the oxygen's lone pairs and the ring's π-system, which provides additional stabilization. acs.org

A conformational analysis of this compound would likely focus on the torsional potential energy surface for the rotation of the methoxy group. It is expected that the planar conformer represents a global energy minimum. A second, less stable conformation might exist where the methoxy group is perpendicular to the ring, representing a rotational energy barrier. MD simulations could further probe the stability of these conformations at different temperatures and in various solvent environments, providing insight into the molecule's dynamic behavior.

Computational Prediction of Reactivity Profiles

The chemical reactivity of a molecule can be predicted using a set of global and local descriptors derived from Density Functional Theory (DFT). arxiv.org These descriptors provide quantitative measures of a molecule's stability and its propensity to participate in chemical reactions. researchgate.net

Global Reactivity Descriptors:

HOMO-LUMO Gap (ΔE): The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key indicator of chemical stability. researchgate.net A large gap suggests high stability and low reactivity, while a small gap indicates that the molecule is more easily excited and more reactive.

Ionization Potential (I): The energy required to remove an electron (approximated by -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated by -ELUMO).

Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as (I-A)/2. Harder molecules have larger HOMO-LUMO gaps.

Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons. researchgate.net

Local Reactivity Descriptors:

Fukui Functions (f(r)): This descriptor identifies the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attack. researchgate.net For pyridine systems, electrophilic substitution is generally difficult but tends to occur at the 3- and 5-positions (meta to the nitrogen), while nucleophilic attack is favored at the 2-, 4-, and 6-positions (ortho and para). nih.govyoutube.com The substituents on this compound would modulate this inherent reactivity. The electron-donating groups (-OCH3, -CH3) would activate the ring for electrophilic attack, while the -Cl group would deactivate it.

Interactive Table 3: Predicted Reactivity Descriptors for this compound

| Descriptor | Predicted Value/Trend | Implication |

| Global Descriptors | ||

| HOMO-LUMO Gap (ΔE) | Moderate | Represents a balance of stability and reactivity due to mixed substituents. |

| Chemical Hardness (η) | Moderate | Indicates moderate resistance to electronic charge transfer. |

| Electrophilicity Index (ω) | Moderate | Capable of acting as both an electron donor and acceptor. |

| Local Reactivity (Fukui Functions) | ||

| Electrophilic Attack Site | C4 and C6 positions | Activated by the methoxy and methyl groups. |

| Nucleophilic Attack Site | C2 and C6 positions | Inherently electron-deficient positions of the pyridine ring, influenced by Cl. |

| Radical Attack Site | Dependent on specific radical; likely ring carbons | Determined by the distribution of the singly occupied molecular orbital (SOMO). |

Strategic Applications in Complex Molecule Synthesis

Utilization as a Versatile Synthetic Building Block

While substituted pyridines are widely recognized as versatile synthetic building blocks, there is a notable absence of specific examples in published literature detailing the utilization of 2-Chloro-5-methoxy-3-methylpyridine for the synthesis of complex molecules. Chemical suppliers list it as a research chemical, suggesting its use as a building block in organic synthesis. sigmaaldrich.combldpharm.combldpharm.comsigmaaldrich.com However, specific reaction schemes or its incorporation into larger, more complex structures are not documented in the available search results. For related compounds like 2-chloro-5-methylpyridine (B98176), applications have been noted in the synthesis of bipyridines and other heterocyclic structures. sigmaaldrich.com

Precursors for Agrochemical Development

The pyridine (B92270) ring is a key structural motif in a wide range of modern agrochemicals, including herbicides, insecticides, and fungicides. nih.govagropages.com Many pyridine-based pesticides are developed from chlorinated and methylated intermediates. agropages.com

Synthesis of Crop Protection Agent Scaffolds

There is no specific information available that documents the use of this compound as a direct precursor for the synthesis of crop protection agent scaffolds. Research on related compounds, such as 2-chloro-5-methylpyridine, shows they serve as intermediates for herbicides like those in the 4-(5-halomethyl-2-pyridyloxy)-phenoxy class. epo.org

Advanced Intermediates for Herbicides and Insecticides

No specific herbicides or insecticides have been identified in the literature that are synthesized directly from this compound. The closely related compound, 2-chloro-5-chloromethylpyridine (CCMP), which is derived from 2-chloro-5-methylpyridine, is a well-known key intermediate for major insecticides like imidacloprid (B1192907) and acetamiprid. agropages.comgoogle.comgoogle.com Another related intermediate, 2-chloro-5-trichloromethylpyridine, is used to produce herbicides such as fluazifop-butyl. epo.org However, the specific contribution of the 3-methyl and 5-methoxy substituted variant remains uncharacterized in available resources.

Intermediates for Pharmaceutical Research

Pyridine derivatives are integral to medicinal chemistry and are found in numerous approved drugs. researchgate.net They often serve as core scaffolds for biologically active compounds.

Scaffolds for Medically Relevant Compounds

Chemical Biology Probes and Tools

There is no information available in the searched literature to suggest that this compound has been developed or used as a chemical biology probe or tool for studying biological systems.

Information Deficit for this compound Limits In-Depth Analysis

Despite a comprehensive search of scientific literature and patent databases, detailed information regarding the specific applications of the chemical compound This compound in complex molecule synthesis and material science remains largely unavailable in the public domain. While the compound is listed by several chemical suppliers, indicating its synthesis and commercial availability, dedicated research on its utility as a strategic intermediate or functional material is not prominently documented.

The investigation did yield information on structurally related pyridine derivatives, which underscores the general importance of this class of compounds in various scientific fields. However, due to the strict requirement to focus solely on this compound, the absence of specific data for this exact molecule prevents a detailed exposition as per the requested outline.

There is a significant lack of published research detailing the use of this compound as a building block in the synthesis of more complex molecules, such as pharmaceuticals or agrochemicals. While substituted pyridines are a cornerstone of synthetic chemistry, the specific role and potential advantages of the title compound have not been elucidated in the available literature. For context, related compounds like 2-chloro-5-methylpyridine are well-documented as key intermediates in the production of neonicotinoid insecticides. Furthermore, other chlorinated and methoxylated pyridine derivatives serve as precursors in the synthesis of various biologically active compounds. However, no such specific synthetic routes or applications have been reported for this compound.

Material Science Applications of Pyridine Derivatives

The field of material science often utilizes pyridine derivatives for their unique electronic and coordination properties, leading to applications in polymers, and functional materials. Pyridine-containing materials can exhibit interesting optical, and electronic properties. However, the search did not yield any studies or patents that specifically investigate or utilize this compound in the development of new materials. The influence of the specific substitution pattern of this compound on material properties has not been a subject of published research.

Future Research Directions and Translational Perspectives

Development of Sustainable Synthetic Routes for 2-Chloro-5-methoxy-3-methylpyridine

The pursuit of green and sustainable chemical processes is a paramount goal in modern synthetic chemistry. Future research should prioritize the development of more environmentally benign and efficient methods for the synthesis of this compound. Current synthetic strategies can often be improved in terms of atom economy, waste generation, and the use of hazardous reagents.

Key research objectives in this area include:

Catalytic Approaches: Investigating novel catalytic systems (e.g., transition metal or organocatalysts) to replace stoichiometric reagents, thereby reducing waste and improving efficiency.

Greener Solvents: Exploring the use of safer, renewable, and less toxic solvents to replace traditional volatile organic compounds.

Process Intensification: Optimizing reaction conditions to minimize energy consumption and reaction times. This could involve exploring microwave-assisted synthesis, which has been shown to accelerate pyridine (B92270) synthesis. beilstein-journals.org

A comparative table illustrating potential improvements is presented below.

| Current Method Aspect | Proposed Sustainable Alternative | Potential Benefits |

| Use of harsh chlorinating agents | Catalytic chlorination or enzymatic halogenation | Reduced toxicity and waste |

| Multi-step batch processes | One-pot or continuous flow synthesis | Increased efficiency, reduced cost vcu.edu |

| Volatile organic solvents | Bio-based solvents or water-based systems | Improved safety and environmental profile |

Exploration of Novel Reactivity Patterns and Derivatizations

The functional groups present on this compound—a reactive chloro group, an electron-donating methoxy (B1213986) group, and a methyl group—provide multiple handles for chemical modification. A thorough exploration of its reactivity is essential for creating diverse libraries of novel compounds.

Future research should focus on:

Cross-Coupling Reactions: Systematically exploring various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) at the chloro position to introduce a wide range of aryl, heteroaryl, and alkyl substituents.

C-H Functionalization: Investigating modern C-H activation strategies to directly functionalize the pyridine ring, a technique that offers a more atom-economical approach to derivatization compared to traditional methods. researchgate.net

Nucleophilic Aromatic Substitution (SNAr): Studying the displacement of the chloro group with various nucleophiles (e.g., amines, thiols, alkoxides) to generate a broad spectrum of derivatives. The electron-donating methoxy group will influence the regioselectivity and rate of these reactions.

Modification of Substituents: Exploring reactions to modify the existing methoxy and methyl groups, such as demethylation of the methoxy group to a hydroxyl group, or oxidation/halogenation of the methyl group.

The table below outlines potential derivatization strategies and the resulting compound classes.

| Reactive Site | Reaction Type | Potential Reagents | Resulting Derivative Class |

| 2-Chloro | Suzuki Coupling | Arylboronic acids | 2-Aryl-5-methoxy-3-methylpyridines |

| 2-Chloro | Buchwald-Hartwig Amination | Primary/Secondary Amines | 2-Amino-5-methoxy-3-methylpyridines |

| Pyridine Ring | C-H Borylation | Iridium catalysts | Borylated Pyridine Derivatives |

| 5-Methoxy | Demethylation | BBr₃ | 2-Chloro-3-methylpyridin-5-ol |

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow and automated platforms offers significant advantages in terms of safety, scalability, and efficiency. nih.govchemrxiv.org The development of such processes for the synthesis and derivatization of this compound is a crucial translational perspective.

Key areas for future investigation include:

Flow Synthesis of the Core Scaffold: Designing and optimizing a continuous flow process for the synthesis of this compound itself. This could lead to higher yields and improved process control compared to batch methods. vcu.eduresearchgate.net

Automated Derivatization: Developing automated platforms that can perform sequential reactions, such as a cross-coupling reaction followed by a purification step, to rapidly generate libraries of derivatives for screening purposes. nih.gov

In-line Analysis: Integrating in-line analytical techniques (e.g., IR, NMR) to monitor reaction progress in real-time, allowing for rapid optimization and quality control.

The potential benefits of integrating these modern technologies are summarized below.

| Technology | Application | Anticipated Advantages |

| Flow Chemistry | Synthesis of this compound | Enhanced safety, improved heat/mass transfer, scalability beilstein-journals.orgvcu.edu |

| Automated Synthesis | Library generation of derivatives | High-throughput synthesis, rapid exploration of chemical space chemrxiv.org |

| In-line Analytics | Real-time reaction monitoring | Precise process control, faster optimization |

Structure-Activity Relationship (SAR) Studies of Functionalized Derivatives

A primary goal for synthesizing derivatives of this compound is the discovery of new bioactive molecules. Systematic Structure-Activity Relationship (SAR) studies are fundamental to this endeavor. nih.govnih.gov Such studies involve synthesizing a series of structurally related compounds and evaluating their biological activity to identify the chemical features responsible for their effects.

A future SAR research program could involve:

Systematic Modification: Synthesizing analogs by systematically varying the substituents at each possible position of the pyridine ring.

Biological Screening: Screening the synthesized compounds against a panel of biological targets, such as enzymes or receptors, relevant to specific diseases.

Data Analysis: Correlating the structural modifications with the observed biological activity to build a predictive SAR model. This can guide the design of more potent and selective compounds.

The following table provides a hypothetical framework for an initial SAR study.

| Scaffold | Position of Variation | Substituent (R) | Hypothetical Target | Desired Outcome |

| 5-methoxy-3-methyl-R-pyridine | 2 | -NH-Aryl | Kinase | Identify optimal aryl substitution for potency |

| 2-chloro-5-methoxy-R-pyridine | 3-methyl | -CH₂Br, -CHO | Ion Channel | Determine the effect of methyl group modification |

| 2-chloro-3-methyl-R-pyridine | 5-methoxy | -OH, -OEt | GPCR | Evaluate the role of the oxygen substituent |

Advanced Spectroscopic and In Silico Methodologies for Mechanistic Insights

A deep understanding of the electronic properties and reaction mechanisms of this compound is crucial for predicting its reactivity and designing novel derivatives. The application of advanced analytical and computational techniques will be instrumental in gaining these insights.

Future research should leverage:

In Silico Modeling: Employing computational methods like Density Functional Theory (DFT) to model the electronic structure, reactivity, and spectral properties of the molecule and its derivatives. ias.ac.inresearchgate.net This can help in predicting reaction outcomes and understanding reaction mechanisms at a molecular level. researchgate.netscitechdaily.com

Molecular Docking: Using molecular docking simulations to predict how derivatives of this compound might bind to biological targets, thus prioritizing the synthesis of the most promising candidates. nano-ntp.comresearchgate.net

Advanced NMR Spectroscopy: Utilizing advanced 2D NMR techniques to unambiguously determine the structure of new derivatives.

X-ray Crystallography: Obtaining single-crystal X-ray structures of the parent compound and its key derivatives to provide definitive information about their three-dimensional structure and intermolecular interactions. researchgate.net

常见问题

Q. Table 1: Comparison of Synthetic Methods

What analytical techniques are most effective for confirming the purity and structure of this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR is critical for structural confirmation. For example, the methoxy group (-OCH₃) typically resonates at δ 3.8–4.0 ppm in ¹H NMR, while the chloro-substituted pyridine ring shows distinct splitting patterns .

- HPLC-MS : Reversed-phase HPLC with a C18 column (acetonitrile/water gradient) coupled with mass spectrometry detects impurities at <0.5% levels .

- X-ray Crystallography : Single-crystal analysis resolves stereochemical ambiguities, as demonstrated in related pyridine derivatives .

Advanced Research Questions

How can conflicting literature reports on the reactivity of the chloro and methoxy substituents be resolved?

Methodological Answer:

Contradictions often arise from divergent reaction conditions. For example:

- Nucleophilic Aromatic Substitution (SNAr) : The chloro group is typically reactive under basic conditions (e.g., K₂CO₃ in DMF at 80°C), but steric hindrance from the 3-methyl group may slow kinetics .

- Methoxy Group Stability : Under acidic conditions, demethylation may occur, leading to hydroxylated byproducts. Control experiments with deuterated solvents (e.g., D₂O/DCl) can track such side reactions .

Recommendation : Use kinetic studies (e.g., time-resolved ¹H NMR) to map substituent effects under varying pH and temperature .

What computational strategies predict the regioselectivity of electrophilic attacks on this compound?

Methodological Answer:

- DFT Calculations : B3LYP/6-31G(d) level simulations show the C4 position is most electrophilic due to electron-withdrawing effects of the chloro and methoxy groups .

- Molecular Electrostatic Potential (MEP) Maps : Identify electron-deficient regions (Figure 1).

Table 2: Calculated Reactivity Indices

| Position | Fukui Index (f⁻) | Charge (e) |

|---|---|---|

| C4 | 0.32 | +0.18 |

| C6 | 0.15 | -0.05 |

| Data derived from Gaussian simulations . |

How can cross-coupling reactions be optimized for pharmaceutical intermediates?

Methodological Answer:

- Buchwald-Hartwig Amination : Use Pd(dba)₂/Xantphos catalysts to couple the chloro group with aryl amines. Yields >90% are achievable with microwave-assisted heating (120°C, 30 min) .

- Suzuki-Miyaura Coupling : The 3-methyl group may hinder transmetallation; employ bulky ligands (e.g., SPhos) to enhance efficiency .

Key Challenge : Competing C-O bond cleavage in the methoxy group requires careful control of base strength (e.g., Cs₂CO₃ > K₃PO₄) .

What strategies mitigate environmental and safety risks during large-scale synthesis?

Methodological Answer:

- Waste Management : Separate halogenated byproducts (e.g., 2-chloro-3-methylpyridine) for specialized disposal via certified waste handlers .

- Process Safety : Use in-line FTIR to monitor exothermic reactions and prevent runaway conditions. For scale-up, replace dichloromethane with 2-MeTHF (renewable solvent) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。